N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide
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Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide is a complex chemical compound with a unique structure that includes a thiophene ring and a cyclobutanecarboxamide group.
Preparation Methods
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the cyclobutanecarboxamide group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, it is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs) . Additionally, it has applications in organic synthesis as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Biological Activity
N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula : C12H15N1O1S1
Molecular Weight : 225.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes associated with metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : The thiophene ring structure allows for interaction with various receptors, which may lead to modulation of signaling pathways critical for cellular functions.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
Activity Type | Description |
---|---|
Anticancer Activity | Exhibits potential in inhibiting tumor cell proliferation in vitro, particularly against lung cancer cell lines. |
Antimicrobial Effects | Demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Anti-inflammatory Properties | Shows promise in reducing inflammation markers in preclinical models, suggesting therapeutic applications in inflammatory diseases. |
Case Studies
- Anticancer Research : A study conducted on lung cancer cell lines showed that this compound reduced cell viability by approximately 40% at a concentration of 10 µM after 48 hours of treatment. This suggests a potential role in cancer therapy, warranting further investigation into its mechanism and efficacy.
- Antimicrobial Testing : In a series of experiments against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate that it may serve as a lead compound for developing new antibiotics.
- Inflammation Models : In vivo studies using murine models of inflammation showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory conditions.
Future Directions
The promising biological activities of this compound open avenues for further research:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects are essential to fully understand its therapeutic potential.
- Clinical Trials : If preclinical studies continue to yield positive results, advancing to clinical trials could establish its safety and efficacy in humans.
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,11-6-7-16-8-11)9-14-12(15)10-4-3-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPVEDOKTPZCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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